molecular formula C5H8Cl3N3 B11885912 2-Chloropyridine-3,4-diamine dihydrochloride

2-Chloropyridine-3,4-diamine dihydrochloride

Cat. No.: B11885912
M. Wt: 216.5 g/mol
InChI Key: QWAYXFGRDQYKHM-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H8Cl3N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-3,4-diamine dihydrochloride can be synthesized through several methods. One common method involves the chlorination of 3,4-diaminopyridine. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Chloropyridine-3,4-diamine dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloropyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diamino-5-chloropyridine
  • 2,3-Diamino-6-chloropyridine
  • 2,5-Diaminopyridine dihydrochloride

Uniqueness

2-Chloropyridine-3,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H8Cl3N3

Molecular Weight

216.5 g/mol

IUPAC Name

2-chloropyridine-3,4-diamine;dihydrochloride

InChI

InChI=1S/C5H6ClN3.2ClH/c6-5-4(8)3(7)1-2-9-5;;/h1-2H,8H2,(H2,7,9);2*1H

InChI Key

QWAYXFGRDQYKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl.Cl.Cl

Origin of Product

United States

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